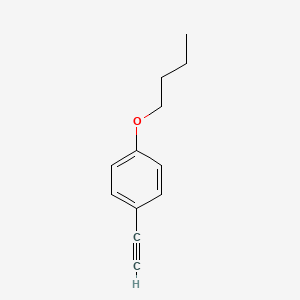

1-Butoxy-4-ethynylbenzene

Description

Contextual Significance within Arylethynyl Compounds and Derivatives

1-Butoxy-4-ethynylbenzene belongs to the broader class of arylethynyl compounds, which are characterized by at least one ethynyl (B1212043) group bonded to an aromatic ring. This class of compounds is fundamental in various areas of chemical research due to the unique properties conferred by the alkyne-aryl conjugation. Arylethynyl derivatives are noted for their rigid, linear molecular structures, which make them excellent building blocks for materials with applications in molecular electronics and liquid crystals. iucr.org For instance, oligo(aryleneethynylene)s are recognized as an attractive class of molecules for use as molecular wires due to their potential for efficient electronic communication over nanometer distances. lancs.ac.uk

Role as a Precursor and Building Block in Advanced Materials Synthesis

The most prominent role of this compound in contemporary research is as a monomer for the synthesis of advanced polymers. Specifically, it serves as a terminal arylacetylene for the production of high molecular weight, stereoregular ring-substituted poly(phenylacetylene)s (PPAs). rsc.org These polymers are of interest due to their unique optical and electronic properties, which are derived from their conjugated backbone.

A significant study demonstrated the use of a cationic rhodium(I) catalyst, [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄], for the efficient polymerization of a series of phenylacetylene (B144264) derivatives, including this compound. rsc.org The research highlighted how the electronic and steric properties of the substituents on the phenylacetylene monomer influence the polymerization process and the characteristics of the final polymer. rsc.org The study found that the polymerization of this compound (abbreviated as PAh) proceeded effectively, yielding a high molecular weight polymer. rsc.org

The findings from this research underscore the utility of substituted phenylacetylenes like this compound as building blocks. By selecting specific monomers, chemists can fine-tune the properties of the resulting polymers for various applications. The data below, from the aforementioned study, details the results of polymerizing different phenylacetylene derivatives, illustrating the role of the substituent in determining the polymer's molecular weight (Mn) and dispersity (Đ). rsc.org

Table 2: Rhodium-Catalyzed Polymerization of Substituted Phenylacetylenes

| Monomer (Abbreviation) | Substituent | Yield (%) | Mn × 10⁻⁶ (g/mol) | Dispersity (Đ) |

|---|---|---|---|---|

| Phenylacetylene (PAa) | -H | >99 | 1.10 | 1.7 |

| 1-Ethynyl-4-fluorobenzene (PAb) | -F | >99 | 0.82 | 1.9 |

| 1-Ethynyl-4-methylbenzene (PAc) | -CH₃ | >99 | 1.02 | 1.8 |

| 1-Ethynyl-4-methoxybenzene (PAe) | -OCH₃ | >99 | 1.70 | 1.8 |

| This compound (PAh) | -OC₄H₉ | 98 | 0.98 | 1.8 |

| 1-(tert-Butyl)-4-ethynylbenzene (PAi) | -tBu | 96 | 2.72 | 1.7 |

Data adapted from a 2024 study on the synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s. rsc.org

This function as a precursor for high-performance polymers positions this compound as a valuable compound in the ongoing development of advanced materials for electronics, photonics, and other technological fields. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

1-butoxy-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-3-5-10-13-12-8-6-11(4-2)7-9-12/h2,6-9H,3,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLXBCSKFMMFGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379396 | |

| Record name | 1-butoxy-4-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79887-15-3 | |

| Record name | 1-Butoxy-4-ethynylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79887-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-butoxy-4-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Butoxyphenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 1 Butoxy 4 Ethynylbenzene Reactivity

Reaction Pathway Elucidation in Cross-Coupling Reactions

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. For terminal alkynes like 1-butoxy-4-ethynylbenzene, the Sonogashira coupling is a particularly powerful method for creating C(sp²)-C(sp) bonds. nih.gov The reaction typically involves a palladium catalyst, often with a copper(I) co-catalyst, and a base. nih.govtandfonline.com

Role of Metal-Acetylide Intermediates

The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles. tandfonline.com A key step in the copper-catalyzed cycle is the reaction of the terminal alkyne, this compound, with a copper(I) salt in the presence of a base to form a copper-acetylide intermediate. tandfonline.com This intermediate is crucial as it facilitates the transfer of the acetylenic group to the palladium center.

In the palladium cycle, an active Pd(0) species undergoes oxidative addition with an aryl or vinyl halide. The subsequent step, transmetalation, involves the transfer of the butoxy-ethynylbenzene group from the copper acetylide to the aryl-palladium(II) complex. nih.gov This forms a diorganopalladium(II) intermediate which then undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst. tandfonline.com While this pathway is widely supported, copper-free variations of the Sonogashira coupling also exist, indicating that direct reaction of the alkyne with the palladium complex can occur, albeit sometimes under more demanding conditions. tandfonline.comescholarship.org The formation of silver acetylide intermediates has also been demonstrated in silver(I)-catalyzed reactions of terminal alkynes, supporting the general principle of metal-acetylide formation as a key activation step. rsc.org

Ligand Effects and Catalyst Evolution Processes

The choice of ligand coordinated to the metal center, typically palladium or nickel, plays a critical role in the efficiency and scope of cross-coupling reactions. nih.govucla.edu Ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), can significantly influence the catalyst's stability, solubility, and reactivity. nih.govnih.gov They can affect the rates of key elementary steps like oxidative addition and reductive elimination. ucla.edu For instance, the development of sterically bulky dialkylbiarylphosphine ligands has led to catalytic systems with increased efficiency, capable of facilitating reactions even with less reactive substrates. nih.gov

Thermal Curing Mechanisms of Arylethynyl-Containing Resins

Resins containing arylethynyl groups, such as those derived from this compound, are valued for their ability to form highly cross-linked, thermally stable thermosetting polymers upon heating. rsc.orgresearchgate.net The curing process involves a complex series of reactions initiated by the thermal activation of the ethynyl (B1212043) group. While a complete consensus on the exact mechanism has been elusive, theoretical and experimental studies using model compounds like phenylacetylene (B144264) have provided significant insights. rsc.orgresearchgate.net

Dimerization and Diradical Intermediate Formation

Computational studies, specifically using density functional theory (DFT), suggest that the rate-determining step in the thermal curing of arylacetylenes is their dimerization to form diradical intermediates. rsc.orgresearchgate.net For a compound like this compound, the butoxy group, being a π-donor, can influence the activation barrier of this dimerization. Quantum chemical calculations have shown that π-donor substituents on the aryl ring lower the activation barrier for dimerization. acs.org This initial dimerization generates 1,3-butadiene (B125203) 1,4-diradicals. acs.org The stability of these diradical intermediates is a critical factor in the subsequent reaction pathways. acs.org

Formation of Cyclobutadiene (B73232) and Cyclic Allene Intermediates

Once formed, the diradical intermediates can undergo intramolecular coupling. rsc.orgresearchgate.net This coupling leads to the formation of critical, highly reactive intermediates such as cyclobutadiene and cyclic allene. rsc.orgresearchgate.net These strained cyclic compounds are not typically isolated but serve as branching points for further reactions. nih.govnih.govacs.org For example, the cyclobutadiene intermediate can react with another alkyne molecule via a Diels-Alder reaction to form a Dewar benzene (B151609) structure, which then isomerizes to a stable aromatic ring, contributing to the formation of benzene trimers in the polymer network. researchgate.net

Polymerization Studies of 1 Butoxy 4 Ethynylbenzene

Catalytic Systems for Poly(phenylacetylene) Derivatives.rsc.orgrsc.org

The polymerization of phenylacetylene (B144264) and its derivatives is effectively catalyzed by transition metal complexes, particularly those based on rhodium. rsc.orgrsc.org These catalysts are known for their high activity and ability to produce stereoregular polymers. rsc.orgrsc.org

Rhodium(I) complexes are prominent catalysts for the polymerization of phenylacetylene derivatives, yielding polymers with a highly regular cis-transoidal configuration. rsc.orgrsc.org A notable example is the cationic rhodium(I) complex, [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄], which has demonstrated high efficiency in polymerizing various ring-substituted phenylacetylenes. rsc.orgrsc.org This catalytic system is particularly effective for producing high molecular weight polymers with controlled stereochemistry. rsc.org The polymerization reactions are typically conducted in a solvent like tetrahydrofuran (B95107) (THF) at room temperature, shielded from light. rsc.org

The design of ligands attached to the rhodium center is crucial in determining the catalyst's activity and the properties of the resulting polymer. rsc.orgrsc.org Hemilabile N-functionalized phosphine (B1218219) ligands, for instance, have been instrumental in developing efficient rhodium catalysts. rsc.org The amine group within these ligands can act as an internal base, facilitating the deprotonation of the phenylacetylene monomer to form the initiating rhodium-alkynyl species. rsc.org The steric and electronic properties of these ligands can be fine-tuned to control the polymerization process. rsc.orgrsc.org For example, N-heterocyclic carbene (NHC) ligands have emerged as a powerful alternative to traditional phosphine ligands, offering strong σ-donor properties that result in robust and highly active catalysts. rsc.org Both neutral and cationic Rh(I)-NHC complexes have been shown to effectively polymerize phenylacetylene, yielding stereoregular polymers with very high molar masses. rsc.org

Control of Polymer Molecular Weight and Dispersity.rsc.orgrsc.org

Achieving control over the molecular weight and dispersity (a measure of the distribution of molecular weights) is essential for tailoring the properties of poly(1-butoxy-4-ethynylbenzene) for specific applications. rsc.orgrsc.org The choice of catalyst and reaction conditions plays a significant role in this control.

Research has shown that the cationic rhodium complex [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] can produce poly(this compound) with a number-average molecular weight (Mₙ) of 4.0 x 10⁵ g/mol and a weight-average molecular weight (Mₙ) of 7.1 x 10⁵ g/mol , with a dispersity (Đ) of 1.8. rsc.org The initiation efficiency for this polymerization, however, was noted to be low. rsc.org The polymerization of other substituted phenylacetylenes with this catalyst has yielded polymers with even higher molecular weights, some reaching into the megadalton range. rsc.orgrsc.org This highlights the catalyst's capability for producing ultra-high molecular weight polymers. rsc.org

| Monomer | Substituent (R) | Mₙ (x 10⁵ g/mol) | Mₙ (x 10⁵ g/mol) | Đ (Mₙ/Mₙ) | Reference |

|---|---|---|---|---|---|

| This compound | p-OBu | 4.0 | 7.1 | 1.8 | rsc.org |

| 1-Ethynyl-4-methoxybenzene | p-OMe | 17.0 | - | - | rsc.org |

| 1-(tert-Butyl)-4-ethynylbenzene | p-tBu | 27.2 | - | - | rsc.org |

| Phenylacetylene | H | ~11.0 | - | - | rsc.org |

| 1-Ethynyl-3-methoxybenzene | m-OMe | ~11.0 | - | - | rsc.org |

Structure-Property Relationships in Poly(this compound).rsc.orgrsc.org

The physical and chemical properties of poly(this compound) are directly influenced by its molecular structure, including the stereochemistry of the polymer backbone and the nature of the substituents. rsc.orgrsc.org

Rhodium-catalyzed polymerization of phenylacetylene derivatives typically results in a highly stereoregular polymer with a cis-transoidal conformation. rsc.orgrsc.org This specific arrangement of the polymer chain is confirmed by ¹H NMR spectroscopy, which shows a characteristic sharp singlet for the vinylic protons of the polymer backbone. rsc.org This high degree of stereoregularity is a key factor influencing the material's properties. rsc.org

The electronic and steric nature of the substituent on the phenyl ring of the monomer significantly impacts the polymerization process. rsc.org Studies have shown a correlation between the electronic properties of the substituent and the catalytic activity. rsc.org For instance, phenylacetylene derivatives with electron-withdrawing groups in the para position tend to polymerize faster than those with electron-donating groups. rsc.org

In the case of this compound, the butoxy group is an electron-donating group. The polymerization rate and the resulting polymer's molecular weight are a result of the interplay between these electronic effects and the steric hindrance of the butoxy group. rsc.org While phenylacetylene derivatives with bulky, long-chain substituents in the para position generally polymerize at a slower rate, the polymerization of 1-(tert-butyl)-4-ethynylbenzene is an exception, being very fast and producing an ultra-high molecular weight polymer. rsc.org This suggests a complex relationship between steric bulk and polymerization kinetics that warrants further investigation.

Living Chain-Growth Polymerization Approaches

Living chain-growth polymerization represents a sophisticated class of chain-growth polymerization where the ability of a growing polymer chain to terminate or transfer is eliminated. scribd.com This methodology allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures, as the polymer chains remain active until all the monomer is consumed. scribd.comresolvemass.ca In the realm of substituted acetylenes, significant progress has been made in developing catalyst systems capable of inducing living polymerization, primarily involving transition metals like rhodium and molybdenum. acs.orgrsc.orgacs.org

While research specifically detailing a definitive living polymerization of this compound is specific, studies on its polymerization using advanced rhodium catalysts provide significant insights. Furthermore, catalyst systems that have successfully achieved living polymerization for structurally analogous phenylacetylene derivatives offer a clear framework for potential living polymerization approaches for this monomer.

Rhodium-Catalyzed Polymerization

A cationic rhodium(I) complex, [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄], has been shown to be an efficient catalyst for the polymerization of a series of ring-substituted phenylacetylene derivatives, including this compound. rsc.orgrsc.orgresearchgate.net The polymerization reactions, conducted in tetrahydrofuran (THF) at 20°C, yielded highly stereoregular poly(this compound) with a cis-transoidal configuration and a very high weight-average molecular mass (Mₙ) of 3.1 x 10⁵ g/mol . rsc.orgresearchgate.net

However, the process exhibited characteristics that deviate from an ideal living polymerization. The initiation efficiency was reported to be very low (less than 2%), and the resulting polymer had a moderate dispersity. researchgate.net Phenylacetylene derivatives with electron-donating substituents, such as the butoxy group, were observed to polymerize more slowly than those with electron-withdrawing groups. researchgate.net

Table 1: Polymerization of this compound (PAh) with a Cationic Rhodium(I) Catalyst rsc.orgresearchgate.net

| Catalyst | Monomer | Solvent | Temp. (°C) | [M]₀/[Rh] Ratio | Mₙ ( g/mol ) | Mₙ/Mₙ |

|---|

Molybdenum-Based Catalyst Systems for Substituted Acetylenes

Molybdenum-based catalysts are well-established for effecting the living polymerization of various substituted acetylenes, particularly those with bulky ortho-substituents. tandfonline.comtandfonline.com These systems demonstrate the key features of a living process, including a linear relationship between polymer molecular weight and monomer conversion, and the ability to form block copolymers.

One notable system is the binary catalyst MoOCl₄–n-BuLi. acs.org This catalyst, particularly effective in anisole, induced the living polymerization of [(o-trifluoromethyl)phenyl]acetylene and [(o-trimethylsilyl)phenyl]acetylene, producing polymers with exceptionally low polydispersity ratios (Mₙ/Mₙ) as low as 1.02. acs.org Similarly, ternary catalyst systems such as MoOCl₄–n-Bu₄Sn–EtOH have been shown to achieve living polymerization for monomers like 1-chloro-1-octyne (B8470985) and ortho-substituted phenylacetylenes. rsc.orgtandfonline.com These findings suggest that molybdenum-based catalysts are promising candidates for achieving a controlled, living polymerization of this compound.

Table 2: Examples of Living Polymerization of Substituted Acetylenes using Molybdenum-Based Catalysts acs.orgtandfonline.com

| Catalyst System | Monomer | Solvent | Temp. (°C) | Mₙ/Mₙ |

|---|---|---|---|---|

| MoOCl₄–n-BuLi (1:1) | [(o-Trifluoromethyl)phenyl]acetylene | Anisole | 30 | ~1.02 |

| MoOCl₄–n-BuLi (1:1) | [(o-Trimethylsilyl)phenyl]acetylene | Anisole | 30 | 1.03 |

Other Rhodium-Based Living Polymerization Systems

Beyond the specific cationic complex used for this compound, other rhodium catalysts have been developed for true living polymerization of phenylacetylene derivatives. For instance, the system [Rh(CPh=CPh₂)(nbd)(Ph-F)₃P], where (Ph-F)₃P is tris(4-fluorophenyl)phosphine, has been utilized for the living coordination polymerization of functionalized phenylacetylenes. acs.org Such well-defined rhodium complexes allow for the controlled synthesis of polymers with narrow molecular weight distributions, further highlighting the potential of rhodium-based systems for the living polymerization of a wide array of acetylene-based monomers. rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-Butoxy-4-ethynylbenzene. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of atoms can be obtained.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and purity of this compound. The ¹H NMR spectrum provides information on the number and types of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework of the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the protons of the butoxy group, and the acetylenic proton are observed. The aromatic protons typically appear as multiplets in the downfield region. The protons of the butoxy group (CH₃(CH₂)₃O-) give rise to signals with characteristic chemical shifts and splitting patterns, including a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups.

The ¹³C NMR spectrum complements the ¹H NMR data, showing signals for each unique carbon atom in the molecule. This includes the aromatic carbons, the carbons of the butoxy chain, and the two sp-hybridized carbons of the ethynyl (B1212043) group.

Table 1: Representative NMR Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| This compound | Specific data not available in search results. | Specific data not available in search results. | |

| 1-Methoxy-4-(2-phenylethynyl)benzene | 7.52–7.51 (m, 2H), 7.48 (d, J = 9.0 Hz, 2H), 7.34–7.32 (m, 3H), 6.88 (d, J = 8.8 Hz, 2H), 3.83 (s, 3H) | 159.6, 133.0, 131.4, 128.3, 127.9, 123.6, 115.4, 114.0, 89.4, 88.1, 55.3 | wiley-vch.de |

³¹P NMR for Catalyst and Intermediate Characterization

While ³¹P NMR spectroscopy is not directly used to characterize this compound itself, it is an invaluable tool for studying reactions in which the compound participates, particularly those involving phosphorus-containing catalysts. google.com For instance, in polymerization reactions of phenylacetylene (B144264) derivatives catalyzed by rhodium complexes with phosphine (B1218219) ligands, ³¹P{¹H} NMR is used to characterize the catalyst and any phosphorus-containing intermediates. rsc.orgcsic.es The chemical shifts and coupling constants (e.g., J(P-Rh)) in the ³¹P NMR spectrum provide insights into the coordination environment of the phosphorus atom and the structure of the catalytic species. rsc.orgcsic.es For example, a rhodium(I) catalyst used for the polymerization of terminal arylacetylenes, including this compound, exhibited a signal in the ³¹P{¹H} NMR spectrum at δ 17.92 (d, JP–Rh = 155.7). rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules. spectroscopyonline.com These methods provide a "fingerprint" of the molecule based on the absorption or scattering of infrared radiation, which corresponds to specific bond vibrations. spectroscopyonline.commdpi.com

For this compound, key vibrational bands are expected for the C-H stretching of the aromatic ring and the butoxy group, the C≡C stretching of the alkyne, the C-O-C stretching of the ether linkage, and various bending modes. The C≡C stretching vibration is particularly characteristic and typically appears in a specific region of the spectrum. researchgate.net

While specific IR and Raman data for this compound were not found in the provided search results, data for related compounds can offer insights. For instance, in a study of 1-methoxy-4-(phenylethynyl)benzene, IR spectroscopy was used to identify characteristic vibrational bands. rsc.org

Table 2: Characteristic Vibrational Frequencies for Related Compounds

| Compound | Technique | Characteristic Frequencies (cm⁻¹) | Reference |

|---|---|---|---|

| 1-methoxy-4-(phenylethynyl)benzene | IR (neat) | 3054, 2960, 2836, 1605, 1595, 1510, 1440, 1248, 1108, 1030, 833, 753, 691, 523 | rsc.org |

| 1-methoxy-4-((4-vinylphenyl)ethynyl)benzene | IR (neat) | 2967, 2933, 2838, 1605, 1598, 1511, 1440, 1403, 1247, 1028, 917, 845, 833, 511 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk For this compound, which has a molecular formula of C₁₂H₁₄O, the expected monoisotopic mass is approximately 174.10 g/mol . uni.luepa.gov

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in predictable ways upon ionization. libretexts.org Common fragmentation patterns for ethers include cleavage of the C-O bond and the bonds alpha to the oxygen atom. libretexts.org For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org

Predicted mass spectrometry data for this compound includes several possible adducts. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 175.11174 |

| [M+Na]⁺ | 197.09368 |

| [M-H]⁻ | 173.09718 |

| [M]⁺ | 174.10391 |

Data from PubChemLite uni.lu

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) techniques are used to determine the atomic and molecular structure of a crystal. The atoms in a crystal cause a beam of X-rays to diffract into many specific directions, and by measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced. ub.edu

Single-Crystal X-ray Crystallography for Solid-State Structures

When this compound can be grown as a suitable single crystal, single-crystal X-ray crystallography can provide the most definitive structural information, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. uol.derigaku.com This technique allows for the unambiguous determination of the molecule's three-dimensional arrangement. rigaku.com While specific crystallographic data for this compound was not available in the search results, the technique has been applied to similar and more complex molecules containing butoxy and ethynylphenyl moieties, demonstrating its utility in elucidating their solid-state structures. google.comresearchgate.net The process involves mounting a small single crystal (typically less than 0.2 mm) and collecting diffraction data as it is rotated in an X-ray beam. ub.edu

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Methoxy-4-(2-phenylethynyl)benzene |

| 1-(Dec-1-ynyl)-4-methoxybenzene |

| 1-methoxy-4-((4-vinylphenyl)ethynyl)benzene |

| 1,4-diethynylbenzene |

| Phenylacetylene |

| Rhodium |

| Phosphorus |

| Butoxy |

X-ray Reflectivity (XRR) and X-ray Standing Wave (XSW) for Thin Film Analysis

X-ray Reflectivity (XRR) and X-ray Standing Wave (XSW) are powerful non-destructive techniques used to characterize the structure of thin films at the nanoscale. uc.edu XRR provides information about film thickness, density, and surface and interface roughness by measuring the reflection of X-rays at grazing incidence. uc.eduresearchgate.net The technique is applicable to a wide range of materials, including amorphous, polycrystalline, and single-crystalline films. uc.edu The interference between X-rays reflected from the film's surface and the film-substrate interface creates oscillations in the reflectivity curve, known as Kiessig fringes, the period of which is related to the film thickness. uc.eduresearchgate.net

XSW, often used in conjunction with XRR, offers precise information about the atomic positions within a thin film relative to a substrate lattice or a periodic multilayer structure. utwente.nldesy.de This technique utilizes the interference field generated by the superposition of an incident and a reflected X-ray beam. diamond.ac.uk By monitoring element-specific photoemission signals as a function of the incident angle around a Bragg reflection, the vertical position of atoms can be determined with sub-angstrom accuracy. diamond.ac.ukacs.org

In the context of polymers derived from substituted ethynylbenzenes, these methods are invaluable. For instance, studies on related organic thin films on silicon substrates have successfully used XRR and XSW to determine the binding configuration and morphology of the molecules on the surface. acs.org For polymers of this compound, XRR could be employed to measure the thickness and roughness of spin-coated or Langmuir-Blodgett films. uc.eduresearchgate.net Furthermore, a hybrid analysis of XRR and XSW could reconstruct the distribution profile of elements within the polymer film, which is particularly useful for understanding the orientation and packing of the butoxy side chains and the polymer backbone in relation to the substrate. utwente.nl

Chromatographic Techniques for Polymer Characterization

Size Exclusion Chromatography (SEC-MALS) for Molar Mass Distribution

Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a primary technique for determining the absolute molar mass and size of polymers without relying on column calibration with standards. wyatt.com SEC separates macromolecules based on their hydrodynamic volume, while the MALS detector measures the intensity of light scattered by the polymer molecules at various angles. wyatt.commeasurlabs.com This allows for the accurate determination of the weight-average molar mass (Mw), number-average molar mass (Mn), and the polydispersity index (Đ = Mw/Mn), which describes the breadth of the molar mass distribution. rsc.org

A recent study on the polymerization of various substituted phenylacetylenes, including this compound (referred to as PAh), utilized SEC-MALS to characterize the resulting polymers. rsc.orgrsc.org The polymerization of this compound was found to be slower compared to other derivatives, yielding a polymer with a lower molar mass. rsc.org

Below is a data table summarizing the SEC-MALS results for the polymer of this compound (PPAh) and related poly(phenylacetylene)s, as reported in the literature. rsc.orgrsc.org

These findings indicate that the butoxy substituent on the phenyl ring influences the polymerization kinetics and the final molar mass of the polymer. rsc.org

Thermal Analysis Techniques in Polymer Research

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary thermal analysis techniques that provide critical information about the thermal stability and phase transitions of polymeric materials. labmanager.comwaters.com TGA measures the change in mass of a sample as a function of temperature, revealing degradation temperatures, moisture content, and the composition of filled polymers. labmanager.comctherm.com DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of glass transition temperatures (Tg), melting points (Tm), and crystallization behavior. labmanager.comctherm.com

For polymers of substituted phenylacetylenes, thermal properties are key indicators of their potential for high-performance applications. The thermal stability of these polymers is generally high. researchgate.net Research on various poly(phenylacetylene)s has shown that their thermal properties, including degradation temperature and the presence of phase transitions, are influenced by the nature of the substituent on the phenyl ring. rsc.orgrsc.org

While specific TGA and DSC data for poly(this compound) from the cited sources were part of a broader study and not detailed individually, the general procedure involves heating the polymer sample under a controlled atmosphere (e.g., nitrogen) and recording the mass loss (TGA) and heat flow (DSC). rsc.orgtainstruments.com For example, TGA can pinpoint the onset of degradation, which for many poly(phenylacetylene)s occurs at high temperatures, indicating good thermal stability. researchgate.nettainstruments.com DSC scans would reveal the glass transition temperature, which is related to the flexibility of the polymer chains and the bulky butoxy side groups, as well as any melting or crystallization events that could indicate ordered structures within the polymer. labmanager.comtainstruments.com

The combination of TGA and DSC provides a comprehensive thermal profile of the polymer, which is essential for defining its processing window and service temperature limits. waters.comtainstruments.com

Theoretical and Computational Chemistry of 1 Butoxy 4 Ethynylbenzene Systems

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for studying the electronic structure and properties of molecules like 1-butoxy-4-ethynylbenzene. It offers a balance between computational cost and accuracy, making it suitable for a wide range of investigations.

While specific DFT studies elucidating the reaction mechanisms and transition states exclusively for this compound are not extensively documented in the reviewed literature, the principles of its reactivity can be inferred from computational studies on analogous systems. DFT is widely used to map the potential energy surfaces of chemical reactions, identifying the structures of transition states and calculating activation energies. sumitomo-chem.co.jp

For instance, the polymerization of various phenylacetylene (B144264) derivatives, including this compound, has been reported. rsc.org In the context of rhodium-catalyzed polymerization, a proposed mechanism involves the insertion of the alkyne into a Rh–alkynyl bond through a four-membered transition state to form a stable rhodium-vinyl species, which then propagates the polymerization. rsc.org DFT calculations are a key method to model such transition states and determine their energy barriers, which control the reaction kinetics. sumitomo-chem.co.jp

Furthermore, DFT has been successfully applied to understand the mechanisms of other reactions involving ethynylbenzene derivatives, such as on-surface synthesis and cycloaddition reactions. researchgate.netmdpi.com These studies highlight the capability of DFT to predict reaction pathways and the structures of intermediates and transition states, which would be directly applicable to reactions involving this compound.

Computational methods, particularly DFT, are frequently employed to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand electronic properties.

For this compound, predicted Collision Cross Section (CCS) values have been calculated using the CCSbase platform. These predictions provide information about the molecule's shape and size in the gas phase under mass spectrometry conditions. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 175.11174 | 137.7 |

| [M+Na]⁺ | 197.09368 | 147.7 |

| [M-H]⁻ | 173.09718 | 139.8 |

| [M+NH₄]⁺ | 192.13828 | 156.0 |

| [M+K]⁺ | 213.06762 | 143.5 |

| [M+H-H₂O]⁺ | 157.10172 | 126.1 |

| [M+HCOO]⁻ | 219.10266 | 155.9 |

| [M+CH₃COO]⁻ | 233.11831 | 190.0 |

| [M+Na-2H]⁻ | 195.07913 | 142.9 |

| [M]⁺ | 174.10391 | 134.4 |

| [M]⁻ | 174.10501 | 134.4 |

| Data sourced from PubChemLite. uni.lu |

Although specific DFT calculations for the NMR or IR spectra of this compound were not found in the search, such predictions are a standard application of modern computational chemistry. For example, DFT calculations have been used to predict ¹H NMR chemical shifts for a range of organic molecules, including related compounds like 1-chloro-4-ethynylbenzene, with good accuracy. liverpool.ac.uk These calculations help in the assignment of experimental spectra and can provide insights into the electronic environment of the nuclei.

The electronic properties of this compound are largely governed by its π-conjugated system, which includes the benzene (B151609) ring and the ethynyl (B1212043) group. DFT calculations are ideal for analyzing the electronic structure, including the distribution of molecular orbitals (like the HOMO and LUMO) and the extent of π-conjugation.

Studies on the polymerization of phenylacetylene derivatives, including this compound, have shown that the electronic nature of the substituent significantly influences catalytic activity. rsc.org Phenylacetylenes with electron-donating groups, such as the butoxy group, exhibit different polymerization kinetics compared to those with electron-withdrawing groups. rsc.orgrsc.org This is a direct consequence of the substituent's effect on the electronic structure of the monomer, a phenomenon that can be quantitatively analyzed using DFT.

Theoretical investigations on related π-conjugated ligands demonstrate that solvent polarity can influence molecular geometries and electronic structures. jlu.edu.cn For a molecule like this compound, DFT calculations within a polarized continuum model (PCM) could reveal how the polarity of the solvent affects the polarization of the π-system and the charges on individual atoms.

Molecular Dynamics and Force Field Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations rely on a force field, which is a set of parameters describing the potential energy of the system.

While no specific MD simulations or dedicated force field parameterizations for this compound were identified, the development of force fields for organic molecules is an active area of research. researchgate.netarxiv.org Force fields like CHARMM and AMBER are commonly used for biomolecular simulations and can be extended to other organic molecules. nih.gov The parameterization process for a new molecule like this compound would typically involve fitting bond, angle, and dihedral parameters to high-level quantum mechanical calculations (often DFT) and experimental data where available. researchgate.net

MD simulations could be employed to study the conformational dynamics of the butoxy chain, the intermolecular interactions in the liquid or solid state, and the behavior of this compound at interfaces or within larger molecular assemblies.

Computational Studies on Magnetic Exchange Coupling

A key area where DFT calculations have been applied to systems containing ethynylbenzene ligands is in the study of magnetic exchange coupling between metal centers bridged by these ligands. acs.orgnih.govnih.gov These studies are crucial for the design of molecular magnets.

In di- and trinuclear metal complexes, the ethynylbenzene unit can act as a bridge, mediating magnetic interactions between the metal ions. The nature (ferromagnetic or antiferromagnetic) and strength of this coupling are determined by factors such as the bridging topology (para- vs. meta-substitution) and the electronic structure of the bridge. acs.orgnih.govnih.govacs.org

DFT calculations, often using a broken-symmetry approach, are employed to compute the magnetic exchange coupling constant, J. For example, in a series of di- and trinuclear uranium(IV) aryl acetylide complexes, geometry-optimized B3LYP hybrid DFT calculations were performed on model complexes. nih.govacs.org The calculations showed that for model diuranium complexes bridged by diethynylbenzene, the meta- and para-bridged species exhibited very weak ferromagnetic and antiferromagnetic coupling, respectively. nih.govacs.org Similarly, for a series of iron(III) ethynylbenzene complexes, unrestricted B3LYP hybrid DFT calculations provided J values that correlated well with experimental data. acs.orgnih.gov These studies found that the ligand topology was a primary driver of the magnetic coupling, with para-substitution in a dinuclear Fe(III) complex leading to antiferromagnetic coupling (J = -134 cm⁻¹) and meta-substitution leading to ferromagnetic coupling (J = +11 cm⁻¹). nih.gov

These computational findings demonstrate that while the ethynylbenzene ligand itself has a small net spin density, it effectively mediates magnetic communication between metal centers. nih.govacs.org The electronic character of substituents on the phenyl ring, such as a butoxy group, would be expected to subtly influence the strength of this magnetic exchange, a hypothesis that could be readily tested using similar DFT methodologies.

Table 2: Experimental and DFT-Calculated Magnetic Exchange Coupling Constants (J) for Ethynylbenzene-Bridged Dimetal Complexes

| Complex Type | Bridging Ligand Topology | Metal Centers | Experimental J (cm⁻¹) | DFT Calculated J (cm⁻¹) | Coupling Type | Reference |

| Dinuclear Fe(III) | para-diethynylbenzene | Fe(III) | -134 | Correlates with experiment | Antiferromagnetic | acs.orgnih.gov |

| Dinuclear Fe(III) | meta-diethynylbenzene | Fe(III) | +11 | Correlates with experiment | Ferromagnetic | acs.orgnih.gov |

| Dinuclear U(IV) | para-diethynylbenzene | U(IV) | -0.05 | -0.1 | Near-negligible/Antiferromagnetic | nih.govacs.orgmdpi.com |

| Dinuclear U(IV) | meta-diethynylbenzene | U(IV) | +4.76 | +1.6 | Ferromagnetic | nih.govacs.orgmdpi.com |

| The spin Hamiltonian is defined as Ĥ = -2JŜ₁·Ŝ₂. |

Advanced Applications in Materials Science and Organic Electronics

Liquid Crystalline Materials Development

The pursuit of novel liquid crystalline materials with enhanced performance characteristics has led to the exploration of various molecular designs. The incorporation of the ethynyl (B1212043) moiety, as present in 1-Butoxy-4-ethynylbenzene, has been a key strategy in tuning the mesomorphic and optical properties of these materials.

Design of Discotic Liquid Crystals with Alkynyl Moieties

Discotic liquid crystals, composed of disk-shaped molecules, can self-assemble into organized columnar structures, which are of significant interest for their potential in creating one-dimensional charge transport pathways. tandfonline.combonoi.org The triphenylene (B110318) core is a widely studied framework for discotic liquid crystals. tandfonline.comuea.ac.uk The introduction of alkynyl substituents onto such cores is a strategy to probe and control the mesophase formation, type, and stability. tandfonline.com

Research has shown that the number and position of alkynyl groups on a triphenylene core have a profound impact on the resulting material's liquid crystalline behavior. For instance, triphenylene derivatives bearing two alkynyl substituents can exhibit enhanced columnar mesophase behavior. tandfonline.com However, the presence of four or six alkynyl groups can lead to the complete suppression of mesophase formation, with the compounds melting directly into an isotropic liquid. tandfonline.com This highlights the delicate balance of intermolecular forces required for the formation of stable liquid crystal phases.

In the synthesis of such materials, this compound can serve as a precursor for creating more complex alkynyl-aryl substituents that are then attached to a central core like triphenylene. The synthesis of these materials often involves transition metal-catalyzed cross-coupling reactions. uea.ac.uk For example, star-shaped discotic liquid crystal trimers have been synthesized using a Co₂(CO)₈-catalyzed [2+2+2] cycloaddition of terminal alkynes, demonstrating a method to create larger, more complex discotic structures. beilstein-journals.org

High Birefringence Liquid Crystal Formulations

High birefringence (Δn) is a critical property for liquid crystals used in various optical applications, including displays and optical phase modulators. mdpi.comnih.gov Materials with high Δn allow for the fabrication of thinner devices with faster response times. mdpi.com The design of high birefringence liquid crystals often involves the use of molecules with long, conjugated π-electron systems. mdpi.com

Formulations for high birefringence liquid crystals are typically multi-component mixtures. mdpi.com These mixtures often combine polar, high birefringence compounds with non-polar, low viscosity hydrocarbons to achieve a broad nematic phase range and good performance characteristics. mdpi.com The butoxy group in this compound can enhance solubility and modify the mesophase behavior when incorporated into such mixtures.

Columnar Phase Formation and Self-Assembly in Mesogens

The self-assembly of discotic mesogens into columnar phases is driven by a combination of π-π stacking interactions between the aromatic cores and van der Waals interactions between the peripheral flexible chains. bonoi.org These columnar structures can exhibit a high degree of order, forming hexagonal, rectangular, or other symmetries. acs.org The introduction of alkynyl groups can influence this self-assembly process. tandfonline.com

Studies on mixed alkynyl-alkoxy-triphenylenes have shown that the presence of two alkynyl groups can enhance columnar mesophase stability. tandfonline.com This suggests that the linear and rigid nature of the alkynyl group can promote the necessary intermolecular interactions for columnar ordering. The self-assembly of these molecules leads to the formation of one-dimensional conducting pathways, making them suitable for applications in organic semiconductors and photoelectric conversion. bonoi.org

The investigation into the structure-property relationships of triphenylene-based discotic liquid crystals has revealed that even subtle changes in the peripheral substituents can dramatically alter the self-assembly and mesomorphic properties. worktribe.com The use of building blocks like this compound allows for systematic modifications to study these effects. For instance, linking discotic units with a diacetylene bridge has been shown to produce a stable nematic phase, while saturating the bridge can eliminate mesomorphism entirely. tandfonline.com

Organic Electronics and Optoelectronics

The semiconducting properties of conjugated organic materials have positioned them as key components in a new generation of electronic and optoelectronic devices. This compound, with its polymerizable acetylene (B1199291) functionality, serves as a valuable monomer and building block in this field.

Use as Scaffolds in Organic Semiconductors

Organic semiconductors are the active components in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). beilstein-journals.orgscholaris.ca The performance of these devices is highly dependent on the molecular structure and organization of the semiconducting material. scholaris.ca The term "scaffold" in this context refers to a core molecular framework that can be functionalized to create materials with desired electronic properties and processing characteristics.

The polymerization of phenylacetylene (B144264) derivatives, including this compound, leads to the formation of conjugated polymers that can act as organic semiconductors. rsc.orgrsc.org The resulting poly(phenylacetylene) backbone provides a scaffold for charge transport. The butoxy and ethynyl groups influence the polymer's solubility, processability, and electronic properties. The ability to create well-defined macromolecular structures is crucial for optimizing device performance. scholaris.ca

While direct applications of this compound as a standalone scaffold in a commercial semiconductor may not be widely documented, its role as a monomer in creating larger conjugated systems is a fundamental aspect of scaffold development in this field. rsc.orgrsc.org The synthesis of block copolymers or the functionalization of the polymer backbone allows for the fine-tuning of the material's properties for specific electronic applications.

Conjugated Polymer Development for Electronic Devices

Conjugated polymers are a class of materials that exhibit semiconductor-like properties due to the delocalization of π-electrons along the polymer backbone. sigmaaldrich.com They are of great interest for their potential in creating flexible, low-cost electronic devices. uchicago.edu The synthesis of conjugated polymers with controlled molecular weight and low dispersity is essential for achieving optimal electronic performance. scholaris.ca

This compound has been used as a monomer in the synthesis of high molecular weight, stereoregular poly(phenylacetylene)s. rsc.orgrsc.org Specifically, a rhodium(I) catalyst has been employed to polymerize a series of ring-substituted phenylacetylene derivatives, including this compound. rsc.org The polymerization of this compound (PAh) was found to be slower compared to other phenylacetylene derivatives, achieving a 40% conversion in one hour. rsc.org The resulting polymer, PPAh, exhibited a weight-average molecular weight (Mw) of 3.12 x 10⁵ g/mol and a dispersity (Đ) of 1.53. rsc.org

The electronic properties of such polymers are influenced by the substituents on the phenyl ring. The butoxy group in PPAh is an electron-donating group, which can affect the polymer's conductivity and optical properties. The data from the polymerization of various substituted phenylacetylenes provide valuable insights into the structure-property relationships of these conjugated polymers, guiding the design of new materials for electronic devices.

Table of Polymerization Data for Substituted Phenylacetylenes

| Monomer | Substituent (R) | Conversion (%) (1 h) | Mn (x 10⁶ g/mol) | Đ (Mw/Mn) |

|---|---|---|---|---|

| PAh | p-OBu | 40 | - | 1.53 |

| PAe | p-OMe | - | 1.70 | 1.39 |

| PAg | p-Bu | - | - | 1.53 |

| PAi | p-tBu | - | 2.72 | - |

Data sourced from Angoy et al. (2024) rsc.org

Photoelectric Conversion Applications

Arylethynyl derivatives, including structures related to this compound, are gaining attention for their potential in photoelectric conversion devices such as organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). smolecule.comnih.govsci-hub.se The electronic properties of these compounds can be finely tuned, making them suitable for use in organic electronic devices. smolecule.comcymitquimica.com The core structure, containing an ethynylbenzene moiety, can be integrated into larger, more complex donor-π-acceptor (D-π-A) molecules designed specifically for photovoltaic applications. acs.org

In such systems, the arylethynyl unit often serves as part of the π-conjugated bridge that facilitates intramolecular charge transfer from a donor segment to an acceptor segment upon light absorption. The butoxy group (-OC₄H₉) on this compound functions as an electron-donating group. When incorporated into a larger conjugated molecule, this group can raise the Highest Occupied Molecular Orbital (HOMO) energy level, which is a critical parameter for optimizing the open-circuit voltage in organic solar cells.

Research on related, more complex arylethynyl compounds demonstrates how substituent changes influence photophysical properties essential for solar cell efficiency. For example, studies on 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives show that electron-donating groups, such as the electronically similar methoxy (B1213986) group, can cause a bathochromic (red) shift in the material's absorption and emission spectra. semanticscholar.orgbeilstein-journals.org This shift can improve the absorption of the solar spectrum. Furthermore, such derivatives have been shown to possess promising fluorescence properties, with quantum yields reaching up to 20% in the case of a methoxy-substituted compound. beilstein-journals.org These findings underscore the principle that substituting the aryl ring of an ethynylbenzene derivative, as in this compound, is a key strategy for tuning the optical and electronic characteristics for photoelectric applications. beilstein-journals.org

Table 1: Photophysical Properties of Substituted 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine Derivatives in Dichloromethane

| Derivative Substituent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |

|---|---|---|---|---|

| Unsubstituted | 346, 365 | 386, 400 | ~2400 | 0.10 |

| Methyl | 348, 368 | 396, 410 | ~2500 | - |

| Fluoro | 340, 380 | 387, 401 | ~2500 | - |

| Methoxy | 355, 396 | 436 | ~4300 | 0.20 |

Data sourced from research on tetrahydroacridine derivatives, illustrating the effect of substituents similar to the butoxy group. semanticscholar.orgbeilstein-journals.org

Chemical Sensor Development Based on Arylethynyl Derivatives

Arylethynyl derivatives are excellent candidates for chemical sensor development due to their rigid structures and responsive optoelectronic properties. nih.govresearchgate.net The π-conjugated system is sensitive to external stimuli, and interactions with specific analytes can trigger measurable changes in fluorescence, color (chromism), or electrical conductivity. nih.govyu-electronics.com

A key example demonstrating the utility of the 1-butoxy-ethynylbenzene structure is in the development of humidity and alcohol sensors. researchgate.net Researchers have synthesized and investigated a polymer, poly[1,4-diethynyl-2,5-bis(butyloxy)benzene] (PEBB), where the monomer unit is structurally analogous to this compound. researchgate.net This polymer was used as the active membrane in a resistive-type sensor. researchgate.net

The research yielded detailed findings on the sensor's performance:

Humidity Sensing: The PEBB-based sensor demonstrated good sensitivity to relative humidity (% RH) variations across a full range of 0-90%. researchgate.net

Alcohol Sensing: The sensor showed a significant response to methanol (B129727) vapors, with current intensity changing by five orders of magnitude. researchgate.net

Selectivity: The sensor was highly selective for methanol, showing no response to alcohols with longer alkyl chains. This suggests that the chemical structure of the polymer, specifically the length of the alkoxy (butoxy) substituents on the benzene (B151609) ring, plays a crucial role in modulating the selectivity towards different hydroxylated molecules. researchgate.net

The sensing mechanism is based on the interaction between the target analyte and the ethynylated polymer, which alters the material's electrical properties. researchgate.net For PEBB, the butoxy groups influence how the polymer interacts with analytes, leading to the observed selectivity. A related polymer with longer octyloxy chains, poly[1,4-diethynyl-2,5-bis(octyloxy)benzene] (PEOB), was found to be less affected by moisture, further confirming that the nature of the alkoxy group is a key design parameter for tuning sensor performance. researchgate.net

Table 2: Sensor Response of Ethynylated Polymers to Vapors

| Polymer | Analyte | Response | Key Finding |

|---|---|---|---|

| Poly[1,4-diethynyl-2,5-bis(butyloxy)benzene] (PEBB) | Relative Humidity (0-90%) | Good sensitivity | Suitable for humidity sensing. researchgate.net |

| Poly[1,4-diethynyl-2,5-bis(butyloxy)benzene] (PEBB) | Methanol | High sensitivity (5 orders of magnitude change in current) | Highly responsive and selective to methanol. researchgate.net |

| Poly[1,4-diethynyl-2,5-bis(butyloxy)benzene] (PEBB) | Longer-chain alcohols | No response | Butoxy group length imparts selectivity. researchgate.net |

| Poly[1,4-diethynyl-2,5-bis(octyloxy)benzene] (PEOB) | Relative Humidity | Less affected by moisture | Longer alkoxy chain reduces humidity sensitivity. researchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene |

| 1-Ethyl-4-[2-(4-methoxyphenyl)ethynyl]benzene |

| 1-Methoxy-4-[2-(trimethylsilyl)ethynyl]benzene |

| 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine |

| Methanol |

| Phenylacetylene |

| poly[1,4-diethynyl-2,5-bis(butyloxy)benzene] (PEBB) |

| poly[1,4-diethynyl-2,5-bis(octyloxy)benzene] (PEOB) |

Derivatization and Functionalization Strategies

Click Chemistry Applications of the Ethynyl (B1212043) Group

The terminal ethynyl group of 1-Butoxy-4-ethynylbenzene serves as a key functional moiety for engaging in "click" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is a cornerstone of click chemistry, prized for its high efficiency, selectivity, mild reaction conditions, and the formation of a stable 1,2,3-triazole linkage. ed.ac.ukwikipedia.org The CuAAC reaction provides a robust method for covalently linking this compound to a wide array of molecules functionalized with azide (B81097) groups. nih.gov

The versatility of this approach allows for the straightforward synthesis of a diverse range of derivatives. By reacting this compound with various organic azides, researchers can introduce a multitude of functional groups, thereby fine-tuning the chemical and physical properties of the resulting triazole products. This strategy has been widely employed in medicinal chemistry and materials science to create libraries of compounds for various applications. ed.ac.uk

The reaction proceeds under mild conditions, often at room temperature, and is compatible with a wide range of functional groups, which minimizes the need for protecting groups and simplifies purification processes. nih.gov The resulting 1,4-disubstituted 1,2,3-triazole ring is not merely a linker but can also impart desirable properties to the final molecule, such as improved stability and altered electronic characteristics. wikipedia.org

Table 1: Key Features of CuAAC Reactions Involving this compound

| Feature | Description |

|---|---|

| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Key Reactants | This compound (alkyne), Organic Azide |

| Catalyst | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Advantages | High yield, high regioselectivity, mild conditions, broad functional group tolerance |

Functionalization for Polymer Modification and Hybrid Materials

The ethynyl group of this compound is not only a substrate for small molecule synthesis but also a crucial component in the fabrication of advanced polymers and hybrid materials. The ability of this compound to undergo polymerization and to be incorporated into larger macromolecular structures allows for the development of materials with unique properties and functionalities.

Polymers derived from diethynylarenes, which are structurally related to this compound, have shown potential in creating heat-resistant and ablative materials, catalysts, and sensors. nih.gov The unreacted ethynyl groups in such polymers present opportunities for post-polymerization modification, allowing for the covalent attachment of various functional moieties. nih.gov This functionalization can be used to alter the polymer's solubility, introduce responsive behaviors, or create sites for cross-linking.

The incorporation of this compound into polymer chains can lead to the development of stimuli-responsive materials. These "smart" polymers can undergo significant changes in their physical or chemical properties in response to external stimuli such as changes in pH, temperature, or the presence of specific chemicals. mdpi.comnih.govlongdom.orgnih.gov For instance, by attaching pH-sensitive groups to the poly(this compound) backbone via click chemistry, it is possible to create materials that exhibit controlled swelling or solubility changes in different pH environments.

Furthermore, the functionalization of polymers with this compound can be a strategy for creating organic-inorganic hybrid materials. These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability). The ethynyl group can serve as an anchor point for attaching the polymer to inorganic surfaces or nanoparticles, leading to hybrid materials with enhanced mechanical, thermal, or optical properties.

Table 2: Strategies for Polymer and Hybrid Material Functionalization

| Strategy | Description | Potential Applications |

|---|---|---|

| Post-Polymerization Modification | Chemical modification of the ethynyl groups on a pre-formed polymer backbone. | Introduction of functional groups, cross-linking, surface functionalization. |

| Copolymerization | Incorporation of this compound as a monomer or comonomer in a polymerization reaction. | Creation of block copolymers, random copolymers with tailored properties. |

| Grafting onto Surfaces | Attachment of poly(this compound) to inorganic substrates or nanoparticles. | Development of hybrid materials with enhanced performance characteristics. |

| Synthesis of Stimuli-Responsive Polymers | Covalent attachment of stimuli-responsive moieties to the polymer. | Controlled drug delivery, sensors, smart coatings. mdpi.comnih.govmdpi.com |

Conclusion and Future Research Directions

Current Achievements and Remaining Challenges in 1-Butoxy-4-ethynylbenzene Research

A significant achievement in the field has been the successful polymerization of this compound to synthesize substituted poly(phenylacetylene)s (PPAs). These conjugated polymers are of high interest due to their potential applications in optoelectronics, sensors, and as conductive materials. rsc.orgcymitquimica.com A notable advancement is the use of cationic rhodium(I) catalysts, which have been shown to effectively polymerize a range of ring-substituted phenylacetylene (B144264) derivatives, including this compound, to produce highly stereoregular, high molecular weight polymers. rsc.orgrsc.orgresearchgate.net

Despite these successes, a primary challenge remains the comparatively sluggish reaction kinetics of this compound during polymerization. Research has shown that phenylacetylene derivatives with electron-donating substituents, such as the butoxy group (-OBu), tend to polymerize more slowly than those with electron-withdrawing groups. researchgate.net In a 2024 study on rhodium-catalyzed polymerization, this compound (referred to as PAh) was an exception among the studied monomers, not achieving full conversion within the typical 5-90 minute timeframe. rsc.org This presents a hurdle to its efficient industrial application and the synthesis of ultra-high molecular weight polymers under standard conditions.

The table below, derived from recent studies on phenylacetylene polymerization, highlights the varying reactivity of different monomers compared to this compound.

| Monomer Name | Substituent (R) | Polymerization Time (min) | Conversion (%) | Resulting Polymer Molecular Weight (Mn g/mol ) |

| This compound | p-OBu | 90 | 61 | 2.5 x 105 |

| 1-Ethynyl-4-fluorobenzene | p-F | 5 | >99 | 4.8 x 105 |

| 1-Ethynyl-4-(trifluoromethyl)benzene | p-CF3 | 5 | >99 | 5.2 x 105 |

| 1-Ethynyl-4-methoxybenzene | p-OMe | 90 | >99 | 1.70 x 106 |

| 1-(tert-butyl)-4-ethynylbenzene | p-tBu | 5 | >99 | 2.72 x 106 |

This data is compiled from recent research on the polymerization of phenylacetylene derivatives. rsc.orgresearchgate.net

Emerging Research Avenues and Potential Innovations

The challenges associated with this compound also point toward exciting future research directions. Overcoming its slower polymerization rate is a key objective. This could be achieved through the development of novel catalytic systems specifically designed to enhance the reactivity of electron-rich monomers. Innovations in catalyst design, perhaps utilizing different metals or ligand architectures, could lead to more efficient and controlled polymerizations, enabling the synthesis of polymers with even higher molecular weights and tailored properties. rsc.org

Furthermore, the unique combination of a rigid conjugated backbone and flexible alkoxy side chains in poly(this compound) suggests significant potential in advanced materials. Emerging research could focus on:

Liquid Crystals: The rod-like structure of the monomer is a foundational characteristic for liquid crystalline materials. smolecule.comtcichemicals.comontosight.ai Future work could explore the synthesis of copolymers incorporating this compound to fine-tune mesophase behavior and create novel materials for display technologies. tcichemicals.com

Organic Electronics: As a derivative of phenylacetylene, its polymers are inherently semiconducting. rsc.org Future investigations will likely target the fabrication and testing of electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), to evaluate the material's performance. smolecule.comcymitquimica.com

Advanced Functional Polymers: The ethynyl (B1212043) group is highly versatile and can participate in a variety of chemical transformations, such as cross-coupling reactions. cymitquimica.com This opens up possibilities for post-polymerization modification, allowing for the attachment of various functional groups to the polymer backbone. This could lead to the development of specialized materials for applications like chemical sensors, gas separation membranes, or smart coatings. rsc.orgcymitquimica.com

Q & A

Basic Research Questions

Synthesis and Purification Q: What are the common synthetic routes for 1-Butoxy-4-ethynylbenzene, and what factors influence yield? A: The compound is typically synthesized via nucleophilic substitution or Sonogashira coupling. For example:

- Nucleophilic substitution : React 4-bromophenol with 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF) to form 1-butoxy-4-bromobenzene, followed by ethynylation using a palladium catalyst .

- Sonogashira coupling : Couple 1-bromo-4-butoxybenzene with trimethylsilylacetylene (TMSA), followed by deprotection with K₂CO₃/MeOH to yield the terminal alkyne .

Key factors : Catalyst loading (e.g., Pd(PPh₃)₂Cl₂), solvent polarity (DMF vs. THF), and reaction temperature (60–100°C) critically affect yield. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended to isolate the product .

Characterization Techniques Q: What spectroscopic methods are most effective for characterizing this compound? A:

- ¹H/¹³C NMR : Look for the ethynyl proton signal at δ 2.5–3.5 ppm (¹H) and the sp-hybridized carbon at δ 70–90 ppm (¹³C). The butoxy group shows a triplet at δ 0.9–1.0 ppm (CH₃) and a quartet at δ 3.3–3.5 ppm (OCH₂) .

- IR Spectroscopy : Confirm the alkyne C≡C stretch at ~2100–2260 cm⁻¹ and ether C-O stretch at ~1100–1250 cm⁻¹.

- GC-MS : Use a non-polar column (e.g., DB-5) to verify purity and molecular ion peak (m/z ≈ 174 for C₁₁H₁₂O) .

Safety and Handling Q: What safety protocols are recommended for handling this compound? A:

- Ventilation : Use fume hoods or closed systems to avoid inhalation (acute toxicity Category 4, H332) .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid contact with oxidizing agents (e.g., HNO₃) to prevent exothermic reactions .

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to minimize degradation .

Advanced Research Questions

Reactivity in Cross-Coupling Reactions Q: How does the electronic interplay between butoxy and ethynyl groups influence reactivity in palladium-catalyzed cross-coupling? A: The electron-donating butoxy group activates the benzene ring toward electrophilic substitution, while the ethynyl group serves as a directing group. In Suzuki-Miyaura coupling:

- Mechanism : The ethynyl group facilitates oxidative addition with Pd(0), while the butoxy group stabilizes intermediates via resonance.

- Optimization : Use PdCl₂(PPh₃)₂ (5 mol%), K₂CO₃, and DMF/H₂O (3:1) at 80°C for 12 hours. Monitor regioselectivity using HPLC-MS to distinguish ortho/para products .

Resolving Data Contradictions Q: How can researchers resolve contradictions in reported reaction kinetics under varying catalytic conditions? A:

- Controlled Replication : Repeat experiments using identical substrates, solvents (e.g., THF vs. DMF), and catalyst batches.

- In-situ Monitoring : Employ UV-Vis or Raman spectroscopy to track intermediate formation.

- Statistical Analysis : Apply ANOVA to compare yields across ≥3 trials. For example, discrepancies in Sonogashira coupling efficiency may arise from trace moisture or oxygen levels .

Thermal Decomposition Pathways Q: What experimental approaches study the thermal decomposition of this compound, and how can toxic byproducts be mitigated? A:

- TGA/DSC : Analyze decomposition onset (typically 200–250°C) and identify exothermic peaks.

- GC-MS of Pyrolysates : Detect toxic fumes (e.g., CO, benzene derivatives) using a DB-624 column.

- Mitigation : Use scrubbers with activated carbon or alkaline solutions (e.g., 1M NaOH) to neutralize acidic byproducts .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.